molecular formula C14F12O3 B14577268 Pentafluorophenyl difluoro(pentafluorophenoxy)acetate CAS No. 61382-04-5

Pentafluorophenyl difluoro(pentafluorophenoxy)acetate

Cat. No.: B14577268
CAS No.: 61382-04-5
M. Wt: 444.13 g/mol
InChI Key: WSAWJVREQBRQEE-UHFFFAOYSA-N
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Description

Pentafluorophenyl difluoro(pentafluorophenoxy)acetate is a chemical compound known for its unique structure and reactivity It belongs to the class of pentafluorophenyl esters, which are characterized by the presence of a pentafluorophenyl group attached to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl difluoro(pentafluorophenoxy)acetate typically involves the reaction of pentafluorophenol with difluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Pentafluorophenol+Difluoroacetic anhydridePentafluorophenyl difluoro(pentafluorophenoxy)acetate\text{Pentafluorophenol} + \text{Difluoroacetic anhydride} \rightarrow \text{this compound} Pentafluorophenol+Difluoroacetic anhydride→Pentafluorophenyl difluoro(pentafluorophenoxy)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl difluoro(pentafluorophenoxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentafluorophenol and difluoroacetic acid.

    Reduction: The compound can be reduced to form corresponding alcohols and other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted pentafluorophenyl derivatives.

    Hydrolysis: Pentafluorophenol and difluoroacetic acid.

    Reduction: Corresponding alcohols and other reduced products.

Scientific Research Applications

Pentafluorophenyl difluoro(pentafluorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and other coupling reactions.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluorophenyl difluoro(pentafluorophenoxy)acetate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an electrophilic reagent, facilitating the formation of new bonds and compounds.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl acetate
  • Pentafluorophenyl trifluoroacetate
  • Pentafluorophenyl benzoate

Uniqueness

Pentafluorophenyl difluoro(pentafluorophenoxy)acetate is unique due to the presence of both pentafluorophenyl and difluoro(pentafluorophenoxy) groups. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations. Compared to other similar compounds, it offers enhanced electrophilicity and reduced susceptibility to hydrolysis, making it particularly useful in applications requiring stable and reactive intermediates.

Properties

CAS No.

61382-04-5

Molecular Formula

C14F12O3

Molecular Weight

444.13 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,2-difluoro-2-(2,3,4,5,6-pentafluorophenoxy)acetate

InChI

InChI=1S/C14F12O3/c15-1-3(17)7(21)11(8(22)4(1)18)28-13(27)14(25,26)29-12-9(23)5(19)2(16)6(20)10(12)24

InChI Key

WSAWJVREQBRQEE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(OC2=C(C(=C(C(=C2F)F)F)F)F)(F)F

Origin of Product

United States

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